molecular formula C12H12O3 B12681766 (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one CAS No. 41437-95-0

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

Cat. No.: B12681766
CAS No.: 41437-95-0
M. Wt: 204.22 g/mol
InChI Key: JFNKSNPDSGPDLG-ONEGZZNKSA-N
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Description

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one typically involves the esterification of 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetyloxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyloxy and butenone moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research .

Properties

CAS No.

41437-95-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

[4-[(E)-3-oxobut-1-enyl]phenyl] acetate

InChI

InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+

InChI Key

JFNKSNPDSGPDLG-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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